molecular formula C14H10FIN2O2 B14819170 N'-[(4-fluorophenyl)carbonyl]-2-iodobenzohydrazide

N'-[(4-fluorophenyl)carbonyl]-2-iodobenzohydrazide

Cat. No.: B14819170
M. Wt: 384.14 g/mol
InChI Key: PSDWYCXDYGLBDN-UHFFFAOYSA-N
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Description

N’-(4-fluorobenzoyl)-2-iodobenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a fluorobenzoyl group and an iodinated benzohydrazide moiety

Properties

Molecular Formula

C14H10FIN2O2

Molecular Weight

384.14 g/mol

IUPAC Name

N'-(4-fluorobenzoyl)-2-iodobenzohydrazide

InChI

InChI=1S/C14H10FIN2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20)

InChI Key

PSDWYCXDYGLBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzoyl)-2-iodobenzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-fluorobenzoyl chloride from 4-fluorotoluene through chlorination and subsequent hydrolysis . The 4-fluorobenzoyl chloride is then reacted with 2-iodobenzohydrazide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of N’-(4-fluorobenzoyl)-2-iodobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzoyl)-2-iodobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while cycloaddition reactions can produce complex heterocyclic structures .

Scientific Research Applications

N’-(4-fluorobenzoyl)-2-iodobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzoyl)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-fluorobenzoyl)-2-iodobenzohydrazide is unique due to the presence of both fluorobenzoyl and iodinated benzohydrazide groups

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